tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction to form the bicyclo[2.1.1]hexane core . The azidomethyl group can be introduced via nucleophilic substitution reactions, while the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new bicyclic structures with potential bioactivity .
Biology: In biological research, the compound can be used to study the effects of azide-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: Its bicyclic structure may impart specific pharmacological properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate involves its interaction with molecular targets through its azide and carbamate groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can undergo hydrolysis to release the active amine, which can interact with various biological targets .
Comparison with Similar Compounds
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness: The unique feature of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate is the presence of the azidomethyl group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[[1-(azidomethyl)-2-bicyclo[2.1.1]hexanyl]methyl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)15-7-10-4-9-5-13(10,6-9)8-16-17-14/h9-10H,4-8H2,1-3H3,(H,15,18) |
InChI Key |
IJEUDWCVCDBXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)CN=[N+]=[N-] |
Origin of Product |
United States |
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